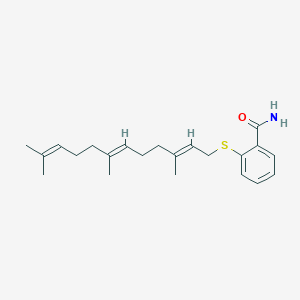

Farnesyl Thiosalicylic Acid Amide

Description

Properties

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFRUGZMZCRD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Farnesyl Thiosalicylic Acid Amide: A Potent Inhibitor of Ras and Rap1 Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl Thiosalicylic Acid Amide (FTSA), also known as Salirasib Amide, has emerged as a promising small molecule inhibitor in cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FTSA. It details its mechanism of action, focusing on the inhibition of Ras and Rap1 signaling pathways, and presents key experimental protocols for its synthesis and biological characterization. Quantitative data on its antiproliferative activity are summarized, and the intricate signaling pathways are visualized through detailed diagrams. This document serves as a valuable resource for researchers and drug development professionals working on novel anticancer therapeutics targeting Ras-driven malignancies.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are found in approximately 30% of all human cancers, making them highly attractive targets for therapeutic intervention. However, the smooth surface of Ras proteins has made the development of direct inhibitors a formidable challenge.

Farnesyl Thiosalicylic Acid (FTS, Salirasib) was developed as a farnesylcysteine mimetic that disrupts the association of active Ras proteins with the plasma membrane, a prerequisite for their signaling activity.[1] Subsequent research focused on modifying the carboxyl group of FTS to improve its potency and pharmacological properties. This led to the discovery of Farnesyl Thiosalicylic Acid Amide (FTSA), a derivative with enhanced activity.[1] This guide explores the scientific journey of FTSA, from its conceptualization to its preclinical evaluation.

Discovery and Rationale

The development of FTSA was a direct result of structure-activity relationship (SAR) studies on FTS. Researchers hypothesized that modifications to the carboxyl group of FTS could enhance its biological activity.[1] Amidation of the carboxylic acid to form FTSA was found to not only maintain but, in some cases, improve the growth inhibitory activity compared to the parent compound.[1] Notably, FTSA demonstrated a higher potency in inhibiting the growth of pancreatic (PANC-1) and glioblastoma (U87) tumor cells compared to FTS.[2]

Synthesis of Farnesyl Thiosalicylic Acid Amide

The synthesis of Farnesyl Thiosalicylic Acid Amide involves the amidation of its precursor, Farnesyl Thiosalicylic Acid (FTS). While specific, detailed protocols are often proprietary, a general synthetic scheme can be outlined based on standard organic chemistry principles and information from related syntheses. The process typically involves the activation of the carboxylic acid group of FTS, followed by the reaction with an amine source.

A plausible synthetic route is the conversion of FTS to its corresponding acyl chloride, followed by amination.

Experimental Protocol: Synthesis of Farnesyl Thiosalicylic Acid Amide (General Procedure)

-

Activation of Farnesyl Thiosalicylic Acid: Farnesyl Thiosalicylic Acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise at a controlled temperature (e.g., 0 °C) to form the acyl chloride. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Amidation: The resulting acyl chloride solution is then slowly added to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dioxane or THF) or aqueous ammonium hydroxide. The reaction mixture is stirred for a specified period at room temperature.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any inorganic byproducts. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Farnesyl Thiosalicylic Acid Amide as a pure compound.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Mechanism of Action

FTSA exerts its biological effects primarily by targeting the function of Ras and Rap1 proteins.

-

Inhibition of Ras Signaling: FTSA acts as a farnesylcysteine mimetic, competing with the farnesylated C-terminus of Ras proteins for binding to their membrane-anchoring proteins and effectors. This dislodges active, GTP-bound Ras from the plasma membrane, thereby preventing its interaction with downstream signaling molecules such as Raf kinases. The subsequent inhibition of the Raf-MEK-ERK (MAPK) pathway leads to reduced cell proliferation and induction of apoptosis.[1]

-

Inhibition of Rap1 Signaling: Beyond Ras, FTSA has also been shown to be a potent inhibitor of Rap1, another small GTPase involved in cell adhesion, migration, and proliferation. The inhibition of Rap1 activity contributes to the anti-inflammatory and anti-cancer effects of FTSA.

Quantitative Data on Biological Activity

The antiproliferative activity of Farnesyl Thiosalicylic Acid Amide has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) of FTSA | IC50 (µM) of FTS (for comparison) | Reference |

| PANC-1 | Pancreatic Cancer | 20 | 35 | [2] |

| U87 | Glioblastoma | 10 | 50 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of FTSA.

Cell Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of FTSA (and FTS for comparison) for 72 hours.

-

Cell Fixation: The media is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.

Ras Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound Ras.

-

Cell Lysis: Cells treated with FTSA are lysed in a buffer containing a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound Ras.

-

Pull-down: The GST-Raf1-RBD/Ras-GTP complexes are pulled down from the cell lysate using glutathione-agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The levels of pulled-down Ras are then quantified by Western blotting using a pan-Ras antibody. Total Ras levels in the initial cell lysates are also determined as a loading control.

Rap1 Activation Assay (Pull-down)

This assay is similar to the Ras activation assay but uses the Rap1-binding domain (RBD) of RalGDS to specifically pull down active, GTP-bound Rap1.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the downstream effects of Ras inhibition.

-

Protein Extraction: Cells are treated with FTSA and then lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated (active) form of ERK (p-ERK). A separate blot or a stripped and re-probed blot is used to detect total ERK as a loading control.

-

Detection: The bands are visualized using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTSA and the experimental workflows.

References

An In-depth Technical Guide to the Mechanism of Action of Farnesyl Thiosalicylic Acid Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl Thiosalicylic Acid (FTS, Salirasib) and its derivatives, particularly Farnesyl Thiosalicylic Acid Amide (FTS-A), represent a class of synthetic small molecules designed as Ras inhibitors.[1] Oncogenic mutations in Ras genes are prevalent in a significant portion of human cancers, making the Ras signaling pathway a critical target for therapeutic intervention. Unlike farnesyltransferase inhibitors (FTIs) which block the initial and obligatory step of Ras processing, FTS and its amide analog operate through a distinct mechanism. They interfere with the proper localization of Ras proteins at the plasma membrane, a prerequisite for their signaling activity. This guide provides a detailed examination of the mechanism of action of Farnesyl Thiosalicylic Acid Amide, its effects on downstream signaling cascades, and comprehensive protocols for its experimental evaluation.

Core Mechanism of Action: Disruption of Ras Membrane Localization

The primary mechanism of action of Farnesyl Thiosalicylic Acid Amide is the disruption of the association of Ras proteins with the plasma membrane. Ras proteins must be anchored to the inner leaflet of the plasma membrane to interact with their downstream effectors and propagate signals. This localization is facilitated by post-translational modifications, including farnesylation.

FTS and its amide derivative act as farnesylcysteine mimetics. They competitively inhibit the interaction of farnesylated Ras with proteins that escort it to and anchor it at the plasma membrane. This leads to the dislodgment of Ras from its signaling hubs, rendering it inactive and susceptible to degradation.

A notable feature of FTS-A is its potential for greater potency compared to FTS. Furthermore, studies suggest that FTS-A may also target other small GTPases, such as Rap1, indicating a broader spectrum of activity that could be advantageous in certain therapeutic contexts. Specifically, in the context of contact sensitivity, the inhibitory effect of FTS-A was found to be more closely associated with the inhibition of Rap1 than Ras.[2]

Signaling Pathway Inhibition

By displacing Ras from the plasma membrane, Farnesyl Thiosalicylic Acid Amide effectively abrogates the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected are:

-

The MAPK/ERK Pathway: This pathway is a central regulator of cell growth and division. Inhibition of Ras activation by FTS-A leads to a reduction in the phosphorylation and activation of key components of this cascade, including Raf, MEK, and ERK.

-

The PI3K/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis. FTS-A-mediated disruption of Ras signaling results in decreased activation of PI3K and its downstream effector, Akt.

The following diagram illustrates the points of intervention of Farnesyl Thiosalicylic Acid Amide in the Ras signaling cascade.

References

Farnesyl Thiosalicylic Acid and its Amide Analogue: A Technical Deep Dive into Ras Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the Ras family of small GTPases are a hallmark of a significant percentage of human cancers, driving uncontrolled cell proliferation, survival, and differentiation. The farnesylation of Ras proteins, a critical post-translational modification for their membrane localization and function, has long been a target for anti-cancer drug development. Farnesyl Thiosalicylic Acid (FTS), also known as Salirasib, and its more potent derivative, Farnesyl Thiosalicylic Acid Amide (FTS-Amide), have emerged as promising Ras inhibitors. Unlike early farnesyltransferase inhibitors, FTS and its analogues act via a distinct mechanism: they competitively dislodge farnesylated Ras from its plasma membrane anchors, leading to its mislocalization and subsequent degradation. This technical guide provides a comprehensive overview of Farnesyl Thiosalicylic Acid Amide as a Ras inhibitor, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its synthesis and evaluation.

Introduction: The Challenge of Targeting Ras

The Ras proteins (H-Ras, N-Ras, and K-Ras) are central nodes in signaling pathways that control cell growth and survival. In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effectors, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Mutations that lock Ras in a perpetually active state are found in approximately 30% of all human cancers, making it one of the most sought-after targets in oncology.

However, the smooth, globular structure of Ras has made it notoriously difficult to target with small molecules. Early efforts focused on inhibiting farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl lipid group to Ras, which is essential for its membrane localization. While farnesyltransferase inhibitors (FTIs) showed preclinical promise, they ultimately had limited clinical success due to alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-I (GGTase-I).

This led to the development of a new class of Ras inhibitors that do not target FTase but instead interfere with Ras after it has been farnesylated. Farnesyl Thiosalicylic Acid (FTS, Salirasib) was a pioneering molecule in this class, acting as a farnesylcysteine mimetic.

Mechanism of Action: Dislodging Ras from the Membrane

FTS and its amide derivative function by disrupting the spatiotemporal localization of active Ras proteins.[1] As farnesylcysteine mimetics, they compete with the farnesylated C-terminus of Ras for binding to escort proteins and membrane-anchoring sites.[2] This competitive binding effectively dislodges active, GTP-bound Ras from the plasma membrane, preventing its interaction with downstream effectors and disrupting the formation of Ras nanoclusters that are critical for robust signal transduction.[2] The mislocalized Ras is then rendered susceptible to proteolytic degradation.[3]

The amide modification of FTS has been shown to enhance its potency, leading to more effective inhibition of cancer cell growth.

Caption: Ras signaling pathway and the inhibitory mechanism of FTS/FTS-Amide.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Farnesyl Thiosalicylic Acid (FTS) and its amide derivative in various cancer cell lines.

Table 1: IC50 Values of Farnesyl Thiosalicylic Acid (FTS/Salirasib)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ha-ras-transformed Rat1 | Fibroblast | 7.5 | [3] |

| HepG2 | Hepatocellular Carcinoma | 149 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |

| Huh7 | Hepatocellular Carcinoma | 145 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |

| Hep3B | Hepatocellular Carcinoma | 153 (with serum), 60-85 (serum-free with EGF/IGF2) | [4][5] |

| A549 | Lung Cancer | ~75 | [1] |

| Panc-1 | Pancreatic Cancer | ~25-50 | [6] |

Table 2: IC50 Values of Farnesyl Thiosalicylic Acid Amide (FTS-Amide)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panc-1 | Pancreatic Cancer | 20 | |

| U87 | Glioblastoma | 10 | |

| SMMC-7721 | Hepatocellular Carcinoma | 6.20 - 7.83 (for a potent derivative) | [2] |

Note: Data for FTS-Amide is less abundant in the public domain compared to FTS. The SMMC-7721 data is for a highly potent diamine derivative of FTS.

In Vivo Efficacy in Animal Models

The anti-tumor activity of FTS and its amide has been evaluated in various xenograft models.

Table 3: In Vivo Efficacy of Farnesyl Thiosalicylic Acid (FTS/Salirasib)

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer (Panc-1) | Nude Mice | 40, 60, or 80 mg/kg/day (oral) | Up to 67% reduction in tumor weight | [5][7] |

| Hepatocellular Carcinoma (HepG2) | Nude Mice | Daily treatment | 56% reduction in tumor weight after 12 days | [4][5] |

| Lung Cancer (A549) | Nude Mice | 10 mg/kg/day (i.p.) | 53.8% | [1] |

| Melanoma | SCID Mice | 10, 20, or 40 mg/kg/day | Up to 45% | [8] |

Table 4: In Vivo Efficacy of Farnesyl Thiosalicylic Acid Amide (FTS-Amide)

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer (Panc-1) | Nude Mice | Not specified | Significant inhibition | [9] |

| Glioblastoma (U87) | Nude Mice | Not specified | Significant inhibition | [9] |

Experimental Protocols

Synthesis of Farnesyl Thiosalicylic Acid (FTS) and FTS-Amide

The synthesis of FTS and its amide derivative is a multi-step process that can be adapted from procedures described for its analogues.[2]

Caption: General synthesis workflow for FTS and FTS-Amide.

Protocol for Synthesis of Farnesyl Thiosalicylic Acid (FTS):

-

Materials: Thiosalicylic acid, farnesyl bromide, potassium carbonate (K2CO3), dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

-

Procedure: a. Dissolve thiosalicylic acid in DMF in a round-bottom flask. b. Add potassium carbonate to the solution and stir. c. Add farnesyl bromide dropwise to the mixture at room temperature. d. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC). e. Quench the reaction with water and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield FTS.

Protocol for Synthesis of Farnesyl Thiosalicylic Acid Amide (FTS-Amide):

-

Materials: Farnesyl Thiosalicylic Acid (FTS), thionyl chloride (SOCl2) or other activating agent, ammonia (or an amine source), dichloromethane (DCM) or other suitable solvent.

-

Procedure: a. Dissolve FTS in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add thionyl chloride dropwise at 0°C and then stir at room temperature for a few hours to form the acyl chloride. c. Remove the excess thionyl chloride under reduced pressure. d. Dissolve the resulting acyl chloride in an appropriate solvent and cool to 0°C. e. Bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise. f. Stir the reaction mixture until the formation of the amide is complete (monitored by TLC). g. Work up the reaction by extracting with an organic solvent, washing with water and brine, and drying over an anhydrous salt. h. Purify the crude product by recrystallization or silica gel column chromatography to yield FTS-Amide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of FTS or FTS-Amide and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ras Activation Assay (GTP-Ras Pulldown)

This assay specifically pulls down the active, GTP-bound form of Ras.

-

Cell Lysis: Treat cells with FTS or FTS-Amide for the desired time, then lyse the cells in a buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pulldown: Incubate the cell lysates with a GST-fusion protein containing the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1) coupled to glutathione-agarose beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by western blotting using a pan-Ras or isoform-specific Ras antibody.

Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway.

-

Sample Preparation: Prepare cell lysates as described in the Ras activation assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

Farnesyl Thiosalicylic Acid and its amide derivative represent a significant advancement in the quest to develop effective Ras inhibitors. Their unique mechanism of action, which involves dislodging Ras from the cell membrane, circumvents the resistance mechanisms that plagued earlier farnesyltransferase inhibitors. The enhanced potency of the amide analogue highlights the potential for further chemical modifications to improve the therapeutic index of this class of compounds.

While Salirasib has shown a favorable safety profile in clinical trials, its efficacy as a monotherapy has been modest.[6] Future research will likely focus on:

-

Combination Therapies: Combining FTS or its analogues with other targeted agents or conventional chemotherapy to achieve synergistic anti-tumor effects.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this class of Ras inhibitors.

-

Next-Generation Analogues: Designing and synthesizing novel derivatives with improved pharmacokinetic properties and greater potency.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis and biological evaluation of novel farnesylthiosalicylic acid derivatives for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salirasib in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Preclinical Studies of FTS-A (Farnesylthiosalicylic Acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiosalicylic acid (FTS-A), also known as Salirasib, is a synthetic, orally bioavailable small molecule designed as a potent Ras inhibitor. The Ras family of small GTPases are critical signaling nodes that, when constitutively activated by mutations, drive the growth and proliferation of a significant percentage of human cancers. Initial preclinical studies have demonstrated the potential of FTS-A as an anti-cancer agent by disrupting Ras membrane localization and subsequent signaling. This technical guide provides an in-depth overview of the core preclinical findings for FTS-A, including quantitative data on its effects on cancer cell lines and in vivo tumor models, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.

In Vitro Efficacy

Cell Viability and Growth Inhibition

FTS-A has demonstrated dose- and time-dependent growth inhibition across various human cancer cell lines, particularly those harboring Ras mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies.

| Cell Line | Cancer Type | Ras Mutation | FTS-A IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |

| Huh7 | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |

| Hep3B | Hepatocellular Carcinoma | Wild-type | ~150 (in serum) | [1][2] |

| Panc-1 | Pancreatic Cancer | KRAS | ~25-50 | [3] |

Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and duration of treatment.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

FTS-A (Salirasib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of FTS-A (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Induction of Apoptosis

FTS-A has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anti-tumor activity.

| Cell Line | Cancer Type | FTS-A Effect on Apoptosis | Citation |

| HepG2 | Hepatocellular Carcinoma | Increased caspase-3 activation and cytochrome c release. | [1] |

| Hep3B | Hepatocellular Carcinoma | Increased percentage of sub-G0 cells (from 5% to 8%). | [1] |

| Huh7 | Hepatocellular Carcinoma | Increased percentage of sub-G0 cells (from 2% to 14%). | [1] |

| Panc-1 | Pancreatic Cancer | Stimulation of apoptosis. | [4] |

Experimental Protocol: Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Materials:

-

Cancer cell lines of interest

-

FTS-A (Salirasib)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with FTS-A at the desired concentration and for the specified time. Include both positive and negative controls.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mechanism of Action

Ras Inhibition and Downstream Signaling

FTS-A functions as a farnesylcysteine mimetic. It competitively inhibits the binding of farnesylated Ras proteins to their membrane-anchoring proteins, thereby dislodging active Ras from the plasma membrane. This disruption prevents the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.

| Cell Line | Effect of FTS-A on Ras Signaling | Citation |

| Panc-1 | Decreased the amount of RAS in a dose-dependent manner (maximum decrease of ~50% at 25-50 µM). | [3] |

| Panc-1 | Inhibited EGF-stimulated ERK activity in a dose-dependent manner. | [5] |

| Hepatoma Cells | Ras downregulation and mTOR inhibition. | [1][2] |

| Rat Thy-1 Nephritis Model | Prevented the increase in glomerular expression of Ki-Ras and N-Ras. | [6] |

Experimental Protocol: Ras Activation Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras from cell lysates.

Materials:

-

Cancer cell lines of interest

-

FTS-A (Salirasib)

-

Lysis Buffer

-

GST-Raf1-RBD (Ras-binding domain of Raf1 fused to GST) agarose beads

-

Anti-Ras antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Treat cells with FTS-A and then lyse them in a buffer that preserves protein-protein interactions.

-

Lysate Clarification: Centrifuge the lysates to remove cellular debris.

-

Affinity Precipitation: Incubate the clarified lysates with GST-Raf1-RBD agarose beads. The Raf1-RBD will specifically bind to the active GTP-bound Ras.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of active Ras.

Signaling Pathway Diagram

Caption: Mechanism of action of FTS-A.

In Vivo Efficacy

Tumor Growth Inhibition in Xenograft Models

FTS-A has demonstrated significant anti-tumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Xenograft Model | Cancer Type | FTS-A Treatment Regimen | Tumor Growth Inhibition | Citation | | :--- | :--- | :--- | :--- | | Panc-1 | Pancreatic Cancer | Daily oral dosing (40, 60, or 80 mg/kg) | 67% reduction in tumor weight at 80 mg/kg. |[7] | | Panc-1 (with Gemcitabine) | Pancreatic Cancer | 40 mg/kg daily (oral) + weekly Gemcitabine (30 mg/kg) | 83% increase in survival rate. |[7] | | HepG2 | Hepatocellular Carcinoma | Not specified | 56% reduction in mean tumor weight after 12 days. |[1][2] | | Patient-Derived Xenografts (PDX) | Pancreatic Cancer | Monotherapy | >50% inhibition in 2 out of 14 models. |[3] |

Experimental Protocol: Tumor Xenograft Model

Animals:

-

Immunocompromised mice (e.g., nude, SCID, or NOD/SCID).

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc-1, HCT-116) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer FTS-A via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) using a formula such as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow Diagram

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

The initial preclinical data for FTS-A (Salirasib) strongly support its mechanism of action as a Ras inhibitor with significant anti-tumor activity in both in vitro and in vivo models of various cancers, particularly those with Ras mutations. The compound effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth by disrupting Ras localization and downstream signaling. These promising preclinical findings have provided a solid foundation for the clinical development of FTS-A as a potential therapeutic agent for cancer patients. Further research and clinical trials are warranted to fully elucidate its efficacy and safety profile in humans.

References

- 1. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salirasib inhibits the growth of hepatocarcinoma cell lines in vitro and tumor growth in vivo through ras and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated preclinical and clinical development of S-trans, trans-farnesylthiosalicylic acid (FTS, Salirasib) in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib combined with salirasib strongly inhibits pancreatic cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ras antagonist farnesylthiosalicylic acid (FTS) reduces glomerular cellular proliferation and macrophage number in rat thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

FTS-A: A Deep Dive into the Core of Bacterial Cell Division

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FtsA (Filamentous temperature-sensitive protein A) is a crucial, membrane-associated component of the bacterial divisome, the complex machinery responsible for cytokinesis. As a homolog of eukaryotic actin, FtsA plays a multifaceted role in orchestrating the assembly of the division septum, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the basic research findings on FtsA, with a focus on its molecular interactions, enzymatic activities, and the experimental methodologies used to elucidate its function.

I. Quantitative Data on FtsA Interactions and Activities

The following tables summarize key quantitative data related to FtsA's biochemical properties and its interactions with other divisome components. This information is critical for understanding the stoichiometry and dynamics of the cell division machinery.

Table 1: ATPase Activity of E. coli FtsA and its Variants

| FtsA Variant | ATPase Activity (mol Pi / mol FtsA / min) | Reference |

| Wild-type | 2.51 ± 0.72 | [1] |

| G50E | 3.29 ± 0.51 | [1] |

| Y139D | 4.50 ± 1.12 | [1] |

| T249M | 2.50 ± 0.13 | [1] |

Table 2: Binding Affinities of FtsA Interactions

| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |

| E. coli FtsA1-405 - FtsN1-32 | Fluorescence Polarization | 0.016 µM (high affinity) | [2][3] |

| 11 µM (low affinity) | [2][3] | ||

| V. maritimus FtsA1-396 - FtsN1-29 | Fluorescence Polarization | ~0.064 µM (high affinity) | [3] |

II. Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving FtsA.

FtsA-Mediated Divisome Assembly and Activation

Caption: FtsA's role in the divisome assembly and activation pathway.

Experimental Workflow for FtsA-FtsZ Co-sedimentation Assay

Caption: Workflow for determining FtsA's interaction with FtsZ polymers.

III. Experimental Protocols

Detailed methodologies are essential for the replication and extension of basic research findings. The following section outlines the key experimental protocols used to study FtsA.

A. FtsA Protein Purification

The purification strategy for FtsA often depends on its expression characteristics in E. coli. Soluble FtsA can be purified using affinity chromatography, while FtsA expressed in inclusion bodies requires an additional refolding step.

1. Purification of Soluble His-tagged FtsA [4]

-

Cell Lysis: Resuspend cell pellets expressing His-tagged FtsA in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM PMSF, and protease inhibitors). Lyse cells by sonication or using a cell disruptor and clarify the lysate by centrifugation.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA or Talon metal affinity resin. Wash the resin extensively with wash buffer (lysis buffer with a slightly increased imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.

-

Elution: Elute FtsA from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, perform ion-exchange and/or size-exclusion chromatography.

-

Storage: Dialyze the purified FtsA into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

2. Purification of FtsA from Inclusion Bodies and Refolding [5][6]

-

Inclusion Body Isolation: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

-

Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea).

-

Refolding: Refold the solubilized FtsA by rapid dilution or dialysis into a refolding buffer. The optimal refolding conditions (pH, temperature, additives like L-arginine) need to be empirically determined.

-

Purification of Refolded FtsA: Purify the refolded, soluble FtsA using chromatography techniques as described for the soluble protein.

B. FtsA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by FtsA, which is an indicator of its enzymatic activity. A common method is the malachite green assay, which detects the release of inorganic phosphate.

-

Reaction Mixture: Prepare a reaction mixture containing FtsA (e.g., 1 µM) in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

-

Time Points: At various time points, take aliquots of the reaction and stop the enzymatic reaction by adding a solution that denatures the protein (e.g., SDS or acid).

-

Phosphate Detection: Add a malachite green-molybdate reagent to the stopped reaction. The free phosphate will form a colored complex with the reagent.

-

Quantification: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.

-

Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert the absorbance readings to the amount of phosphate released.

-

Calculate Activity: The ATPase activity is calculated as the amount of phosphate released per unit of FtsA per unit of time (e.g., µmol Pi/min/mg FtsA).

C. FtsA-FtsZ Co-sedimentation Assay

This assay is used to determine if FtsA interacts with FtsZ polymers.

-

FtsZ Polymerization: Incubate purified FtsZ at a concentration above its critical concentration for polymerization in a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2) with 1 mM GTP. A non-hydrolyzable GTP analog like GMPCPP can be used to stabilize the polymers. A control reaction without GTP should be included.

-

Incubation with FtsA: Add purified FtsA to the FtsZ polymerization reaction and incubate to allow for interaction.

-

Sedimentation: Centrifuge the reaction mixture at high speed (e.g., >100,000 x g) to pellet the FtsZ polymers and any associated proteins.

-

Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in the same volume of buffer as the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of FtsA that co-sedimented with the FtsZ polymers.[7][8]

D. Liposome Co-sedimentation Assay

This assay assesses the ability of FtsA to bind to lipid membranes.

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a desired lipid composition (e.g., mimicking the bacterial inner membrane) by extrusion or sonication.

-

Binding Reaction: Incubate purified FtsA with the prepared liposomes in a suitable binding buffer.

-

Sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation.

-

Analysis: Separate the supernatant and pellet fractions. Analyze the amount of FtsA in each fraction by SDS-PAGE to determine the extent of membrane binding.[9][10][11]

E. Fluorescence Polarization Assay for Binding Affinity

This technique can be used to quantitatively measure the binding affinity between FtsA and a fluorescently labeled binding partner, such as a peptide derived from FtsN.[2][3][12][13][14]

-

Fluorescent Labeling: Chemically label the smaller binding partner (e.g., FtsN peptide) with a fluorescent dye.

-

Titration: In a microplate, mix a constant, low concentration of the fluorescently labeled molecule with increasing concentrations of FtsA.

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As more FtsA binds to the labeled molecule, the rotational motion of the complex slows down, leading to an increase in the polarization of the emitted light.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the FtsA concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion

FtsA is a dynamic and essential protein in bacterial cell division, acting as a central organizer of the divisome. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of bacterial cytokinesis. A thorough understanding of FtsA's function and interactions is paramount for the development of novel therapeutic strategies that target this critical process in pathogenic bacteria.

References

- 1. Gain-of-function variants of FtsA form diverse oligomeric structures on lipids and enhance FtsZ protofilament bundling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial divisome protein FtsA forms curved antiparallel double filaments upon binding FtsN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. Isolation, Characterization and Lipid-Binding Properties of the Recalcitrant FtsA Division Protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. futaba-zaidan.org [futaba-zaidan.org]

- 10. DSpace [helda.helsinki.fi]

- 11. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Farnesyl Binding Pocket of Ras

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the farnesyl binding pocket of Ras, a critical target in cancer drug discovery. The farnesylation of Ras proteins, catalyzed by farnesyltransferase (FTase), is a crucial post-translational modification that enables their localization to the plasma membrane and subsequent activation of downstream signaling pathways.[1] Understanding the intricacies of the farnesyl binding pocket within FTase is paramount for the rational design of potent and specific inhibitors.

The Farnesyl Binding Pocket: A Structural Overview

The farnesylation of Ras is carried out by the enzyme farnesyltransferase (FTase), a heterodimer composed of α and β subunits. The active site, including the farnesyl binding pocket, is located predominantly within the β subunit. This pocket is a deep, hydrophobic cavity that accommodates the 15-carbon farnesyl isoprenoid tail of farnesyl pyrophosphate (FPP), the farnesyl group donor.

The crystal structure of FTase in complex with FPP reveals that the farnesyl moiety binds in an extended conformation. The hydrophobic nature of the pocket is formed by a lining of aromatic and aliphatic amino acid residues. The specificity for the 15-carbon farnesyl group over the 20-carbon geranylgeranyl group is thought to be determined by the depth of this pocket, a concept referred to as the "molecular ruler" hypothesis. While other isoprenoids might fit, only the farnesyl group positions its C1 atom optimally for the nucleophilic attack by the cysteine of the Ras CaaX motif.

Key Residues in the Farnesyl Binding Pocket:

Mutational and structural studies have identified several key residues within the FTase β subunit that are critical for binding the farnesyl group of FPP. These include:

-

Aromatic Residues: A number of aromatic residues, such as tryptophan and tyrosine, line the hydrophobic pocket and are thought to interact with the isoprene units of the farnesyl tail through van der Waals and hydrophobic interactions.

-

Residues Interacting with the Pyrophosphate Moiety: The diphosphate portion of FPP interacts with a positively charged cleft at the entrance of the hydrophobic pocket, involving residues from both the α and β subunits.

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

The development of farnesyltransferase inhibitors (FTIs) has been a major focus of anti-cancer drug discovery. The potency of these inhibitors is typically quantified by their IC50 or Ki values. Below are tables summarizing key quantitative data related to FTase activity and inhibition.

Table 1: Kinetic Parameters for Farnesyltransferase

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Farnesyl Pyrophosphate (FPP) | 0.5 | - | - | [2] |

| H-Ras C-terminal Peptide | 4 | - | - | [3] |

| K-Ras4b Peptide | Tighter binding than H-Ras | More efficient substrate | - | [4] |

Table 2: Potency of Selected Farnesyltransferase Inhibitors

| Inhibitor | IC_50_ (nM) | K_i_ (nM) | Notes | Reference |

| Lonafarnib (SCH66336) | 1.9 | - | Highly specific for FTase over GGTase-I. | [5] |

| Tipifarnib (R115777) | - | - | Potent and selective FTase inhibitor. | [6] |

| L-739,787 | - | - | Pseudopeptide inhibitor. | [7] |

| CVIM Tetrapeptide | - | - | Peptidomimetic inhibitor based on the K-Ras CaaX box. | [8] |

| BMS-214662 | - | - | Potent FTI under clinical investigation. | [8] |

| LB42708 | - | - | FTI under clinical investigation. | [8] |

Signaling Pathways and Experimental Workflows

Ras Farnesylation and Downstream Signaling

Farnesylation is the initial and critical step in a series of post-translational modifications that target Ras proteins to the cell membrane. Once anchored, active GTP-bound Ras can engage a multitude of downstream effector proteins, leading to the activation of several key signaling cascades that regulate cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Figure 1. Simplified diagram of the Ras signaling pathway, highlighting the role of farnesylation in membrane localization and subsequent activation of the MAPK and PI3K/AKT cascades.

Experimental Workflow for FTI Screening

The discovery and validation of novel FTase inhibitors typically follow a multi-step workflow, beginning with high-throughput screening (HTS) and progressing to more detailed biochemical and cell-based assays.

Figure 2. A typical workflow for the high-throughput screening and validation of farnesyltransferase inhibitors, from initial library screening to lead candidate identification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the farnesyl binding pocket of Ras and to screen for its inhibitors.

In Vitro Farnesyltransferase Assay (Radioactive Method)

This assay measures the transfer of a radiolabeled farnesyl group from [³H]FPP to a Ras protein or a peptide substrate.

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

Purified recombinant H-Ras or a CaaX peptide substrate (e.g., N-dansyl-GCVLS)

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT

-

Stop solution: 1 M HCl in ethanol

-

Scintillation cocktail

-

Filter paper (e.g., Whatman 3MM)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined concentration of H-Ras or peptide substrate (e.g., 1-10 µM), and the test inhibitor dissolved in DMSO (or DMSO alone for control).

-

Enzyme Addition: Add purified FTase to the reaction mixture to a final concentration of (e.g., 10-50 nM).

-

Initiation of Reaction: Start the reaction by adding [³H]FPP to a final concentration of (e.g., 0.5-1 µM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto filter paper.

-

Washing: Wash the filter paper multiple times with a solution of 1 M HCl in ethanol to remove unincorporated [³H]FPP.

-

Scintillation Counting: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples.

Fluorescence Anisotropy/Polarization Assay for FTI Screening

This homogeneous assay is suitable for high-throughput screening and measures the change in fluorescence polarization of a fluorescently labeled CaaX peptide upon farnesylation.

Materials:

-

Purified recombinant farnesyltransferase (FTase)

-

Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT

-

Black, low-volume 384-well plates

-

Fluorescence plate reader capable of measuring fluorescence polarization/anisotropy

Procedure:

-

Reagent Preparation: Prepare solutions of FTase, Dansyl-GCVLS, and FPP in assay buffer. Dissolve test compounds in DMSO.

-

Assay Plate Preparation: To each well of a 384-well plate, add the test compound or DMSO control.

-

Addition of Enzyme and Substrate: Add a mixture of FTase and Dansyl-GCVLS to each well.

-

Initiation of Reaction: Start the reaction by adding FPP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization or anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., excitation at ~340 nm and emission at ~520 nm for dansyl).

-

Data Analysis: An increase in fluorescence polarization indicates farnesylation of the peptide. Calculate the percent inhibition for each compound by comparing the polarization values to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.[9]

X-ray Crystallography of FTase-Inhibitor Complexes

This technique provides high-resolution structural information on how inhibitors bind to the farnesyl binding pocket.

Procedure Outline:

-

Protein Expression and Purification: Express and purify large quantities of recombinant FTase.

-

Crystallization: Screen for crystallization conditions for the FTase-inhibitor complex. This typically involves co-crystallization, where the inhibitor is added to the protein solution before crystallization, or soaking, where pre-formed FTase crystals are soaked in a solution containing the inhibitor.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known FTase structure as a model.

-

Model Building and Refinement: Build a model of the FTase-inhibitor complex into the electron density map and refine the structure to obtain a high-resolution model.[10]

-

Structural Analysis: Analyze the refined structure to identify the specific interactions between the inhibitor and the residues of the farnesyl binding pocket.

NMR Spectroscopy for Studying Inhibitor Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the binding of inhibitors to FTase in solution. Transferred Nuclear Overhauser Effect (trNOE) experiments are particularly useful for determining the conformation of a small molecule inhibitor when it is bound to a large protein like FTase.[11]

Procedure Outline:

-

Sample Preparation: Prepare a sample containing the FTase enzyme and the inhibitor of interest in a suitable NMR buffer.

-

trNOE Experiment: Acquire a 2D NOESY spectrum of the sample. In this experiment, magnetization is transferred between protons that are close in space. For a small molecule that binds and dissociates rapidly from a large protein, the NOEs observed will be characteristic of the bound conformation of the ligand.[11]

-

Data Analysis: Analyze the cross-peaks in the trNOESY spectrum to derive distance restraints between the protons of the inhibitor.

-

Structure Calculation: Use the distance restraints in molecular modeling software to calculate the three-dimensional conformation of the inhibitor when it is bound to the farnesyl binding pocket of FTase.

Conclusion

The farnesyl binding pocket of Ras, located within the farnesyltransferase enzyme, remains a highly attractive target for the development of anti-cancer therapeutics. A deep understanding of its structure, the kinetics of the farnesylation reaction, and the mechanisms of inhibitor binding is essential for the design of next-generation drugs that can effectively target Ras-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this critical area of oncology research. The continued application of structural biology, enzymology, and high-throughput screening will undoubtedly lead to the discovery of novel and more effective farnesyltransferase inhibitors.

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H-Ras peptide and protein substrates bind protein farnesyltransferase as an ionized thiolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR studies of novel inhibitors bound to farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR studies of novel inhibitors bound to farnesyl-protein transferase - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Ras Inhibitor: A Technical Guide to the Derivatives of Farnesylthiosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiosalicylic acid (FTS), also known as Salirasib, has been a focal point of anti-cancer research due to its unique mechanism of action targeting Ras proteins. Ras, a family of small GTPases, is frequently mutated in human cancers, leading to uncontrolled cell growth and proliferation. FTS disrupts the association of Ras with the cell membrane, a critical step for its function, thereby inhibiting downstream signaling pathways.[1][2] Despite its promise, the therapeutic efficacy of FTS has been limited by factors such as poor water solubility and bioavailability.[3] This has spurred the development of a diverse array of FTS derivatives designed to enhance its pharmacological properties and anti-tumor activity. This technical guide provides an in-depth exploration of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Compound: Farnesylthiosalicylic Acid (FTS)

FTS is a synthetic derivative of salicylic acid and a farnesylcysteine mimetic. It competitively dislodges Ras proteins from their membrane-anchoring sites, leading to their cytosolic degradation and a subsequent reduction in cellular Ras levels.[4] This action inhibits critical downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are pivotal for cell growth, survival, and differentiation.[1][3]

Derivatives of Farnesylthiosalicylic Acid: A Comparative Analysis

The quest for more potent and drug-like FTS analogues has led to several innovative modifications of the parent molecule. These derivatives aim to improve anti-proliferative activity, enhance solubility, and explore synergistic therapeutic strategies.

Amide and Ester Derivatives

Modifications of the carboxyl group of FTS through amidation or esterification have yielded compounds with improved growth inhibitory activity compared to the parent compound.[5][6] FTS-amide, in particular, has demonstrated high efficacy in inhibiting active Ras-GTP and cell growth, showing significant inhibition of pancreatic and brain tumor growth in vivo.[5][6]

Farnesylthiosalicylamides with Diamine Linkers

Coupling FTS with various substituted diamines has produced a series of farnesylthiosalicylamides with significant antitumor activities.[7][8] Notably, mono-amide derivatives have displayed stronger anti-proliferative activity than their bis-amide counterparts.[8] One of the most potent compounds in this series, 10f, exhibited IC₅₀ values ranging from 3.78 to 7.63 μM across various cancer cell lines, surpassing the potency of both FTS and the multi-kinase inhibitor sorafenib.[8]

Nitric Oxide-Releasing Derivatives

To enhance the therapeutic index of FTS, novel derivatives incorporating a nitric oxide (NO)-releasing furoxan moiety have been synthesized.[4][9] NO is a signaling molecule with complex roles in cancer, including the potential to induce apoptosis. The hybrid compound 8l from this series showed potent inhibition of hepatocellular carcinoma cell proliferation, induced apoptosis, and produced high levels of NO in cancer cells but not in non-tumor cells.[4][9]

Hybrids with Hydroxylcinnamic Acid

Hybrids of FTS and hydroxylcinnamic acid have been designed to target both the Ras-related signaling pathway and the NF-κB signaling pathway, both of which are implicated in cancer development and progression. The most potent compound in this series, 5f, demonstrated broad-spectrum anti-proliferative activity against various cancer cell lines and was found to inhibit both Ras-related signaling and the phosphorylation of NF-κB.[10]

FTS-IR783 Conjugate

To address the challenges of poor hydrophilicity and tumor targeting, FTS was conjugated with the near-infrared dye IR783.[3] This conjugate, FTS-IR783, exhibited improved water solubility, enhanced tumor-targeting capabilities, and a 2- to 10-fold increase in anti-cancer efficacy against breast cancer cell lines compared to FTS. Interestingly, the conjugate appeared to exert its effects through a different mechanism, by directly activating AMPK and subsequently regulating the TSC2/mTOR signaling pathway, rather than by affecting Ras.[3]

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activities of key FTS derivatives against various human cancer cell lines.

Table 1: IC₅₀ Values (μM) of Farnesylthiosalicylamide Derivatives

| Compound | SMMC-7721 (Liver) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | U-87 MG (Glioblastoma) | PC-3 (Prostate) | K562 (Leukemia) |

| FTS | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| Sorafenib | 9.12-22.9 | - | - | - | - | - | - |

| 8f [7] | 6.20 | 6.85 | 7.12 | 7.83 | 6.54 | 7.31 | 6.98 |

| 10f [8] | 3.78 | 4.12 | 5.23 | 7.63 | 4.56 | 6.87 | 5.91 |

Table 2: IC₅₀ Values (μM) of Nitric Oxide-Releasing FTS Derivatives against Hepatocellular Carcinoma (HCC) Cells

| Compound | Bel-7402 | SMMC-7721 | HepG2 |

| FTS | 45.3 | 52.1 | 63.7 |

| Sorafenib | 8.7 | 9.2 | 10.5 |

| 8l [4] | 3.1 | 4.2 | 5.6 |

Table 3: IC₅₀ Values (μM) of FTS-Hydroxylcinnamic Acid Hybrids

| Compound | SMMC-7721 | A549 | HCT-116 | MCF-7 | U-87 MG | PC-3 | K562 |

| FTS | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| Sorafenib | 9.12-22.9 | - | - | - | - | - | - |

| 5f [10] | 4.12 | 5.23 | 6.18 | 8.24 | 4.98 | 7.15 | 6.32 |

Experimental Protocols

The following are generalized methodologies for the synthesis and evaluation of FTS derivatives, based on published literature.

General Synthesis of FTS Derivatives

The synthesis of FTS derivatives typically involves the coupling of the carboxyl group of FTS with a desired chemical moiety, such as an amine or an alcohol, to form an amide or ester linkage, respectively.[5][7] For instance, the synthesis of farnesylthiosalicylamides can be achieved by activating the carboxyl group of FTS, followed by a reaction with a substituted diamine.[7] The synthesis of nitric oxide-releasing derivatives involves coupling FTS with a furoxan-based NO donor through a suitable linker.[4] Purification of the final products is generally performed using chromatographic techniques such as column chromatography. The structure of the synthesized compounds is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-proliferative Activity Assay

The anti-proliferative activity of FTS derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Human cancer cell lines are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5] Following treatment, the MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is then measured using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blot Analysis of Signaling Pathways

To investigate the effect of FTS derivatives on cellular signaling pathways, Western blot analysis is employed.[4][7] Cancer cells are treated with the compounds for a specific time, after which the cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred onto a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., Ras, p-Raf, p-ERK, p-Akt) and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assays

The induction of apoptosis by FTS derivatives can be evaluated using various methods, including flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Treated cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of FTS and many of its derivatives involves the disruption of Ras membrane localization and the subsequent inhibition of downstream signaling pathways.

Figure 1: The Ras signaling pathway and the inhibitory action of FTS and its derivatives.

As depicted in Figure 1, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates Ras by promoting the exchange of GDP for GTP. Active, membrane-bound Ras-GTP then recruits and activates downstream effector proteins, initiating signaling cascades such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways. FTS and its derivatives interfere with the membrane localization of Ras-GTP, thereby blocking these downstream signals and inhibiting cell proliferation while promoting apoptosis.

For certain derivatives, such as the FTS-IR783 conjugate, an alternative mechanism of action has been proposed.

Figure 2: Proposed signaling pathway for the FTS-IR783 conjugate.

In this proposed pathway (Figure 2), the FTS-IR783 conjugate directly activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex, a key regulator of cell growth and proliferation. This suggests that the conjugation of FTS with other molecules can not only improve its physicochemical properties but also potentially alter its mechanism of action, opening new avenues for therapeutic intervention.

Conclusion and Future Directions

The derivatives of farnesylthiosalicylic acid represent a significant advancement in the development of Ras-targeting anti-cancer agents. By modifying the parent FTS molecule, researchers have successfully created analogues with enhanced potency, improved solubility, and novel mechanisms of action. The data presented in this guide highlight the promising potential of these derivatives in overcoming the limitations of FTS. Future research in this area should continue to focus on optimizing the structure-activity relationships of these compounds, further elucidating their molecular mechanisms, and advancing the most promising candidates into preclinical and clinical development. The exploration of combination therapies, where FTS derivatives are used alongside other anti-cancer agents, may also unlock synergistic effects and provide more effective treatment strategies for a wide range of human cancers.[11]

References

- 1. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras inhibitor farnesylthiosalicylic acid conjugated with IR783 dye exhibits improved tumor-targeting and altered anti-breast cancer mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel farnesylthiosalicylic acid derivatives for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of farnesylthiosalicylamides as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel nitric oxide-releasing derivatives of farnesylthiosalicylic acid: synthesis and evaluation of antihepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of hybrids from farnesylthiosalicylic acid and hydroxylcinnamic acid with dual inhibitory activities of Ras-related signaling and phosphorylated NF-κB - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Farnesyl thiosalicylic acid chemosensitizes human melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving Farnesyl Thiosalicylic Acid Amide (FTSA) for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Farnesyl Thiosalicylic Acid Amide (FTSA), a potent Ras and Rap1 inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure consistent and reliable results in studies investigating the therapeutic potential of FTSA.

Physicochemical Properties and Solubility

Farnesyl Thiosalicylic Acid Amide (FTSA), also known as Salirasib Amide, is a derivative of Farnesyl Thiosalicylic Acid (FTS). It is a lipophilic compound with limited solubility in aqueous solutions. Proper dissolution is critical for its biological activity in experimental models.

Solubility Data:

The solubility of FTSA in common laboratory solvents is summarized below. This data is essential for the preparation of stock solutions.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |

| Dimethylformamide (DMF) | ~10 mg/mL | [1] |

| Ethanol | 20 mg/mL | [2] |

In Vitro Dissolution Protocols

For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.

Protocol 1: Preparation of a 10 mM FTSA Stock Solution in DMSO

Materials:

-

Farnesyl Thiosalicylic Acid Amide (FTSA) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of FTSA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of FTSA is 357.55 g/mol ), weigh out 3.575 mg of FTSA.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the FTSA powder. For a 10 mM stock, add 1 mL of DMSO to 3.575 mg of FTSA.

-

Mixing: Vortex the solution vigorously until the FTSA is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage, where it should be stable for at least one year.[4] For short-term storage (up to one month), solutions can be stored at -20°C.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM FTSA stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes

Procedure:

-

Thawing: Thaw a vial of the 10 mM FTSA stock solution at room temperature.

-